Azepane-2,3-dione chemical structure and physicochemical properties
Azepane-2,3-dione chemical structure and physicochemical properties
An In-Depth Technical Guide to Azepane-2,3-dione: Structure, Properties, and Synthetic Utility
Abstract
The azepane ring system, a seven-membered nitrogen-containing heterocycle, represents a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds and over 20 FDA-approved drugs.[1][2] Azepane-2,3-dione, a functionalized derivative featuring a reactive α-dicarbonyl moiety within a lactam structure, is a potentially valuable but under-explored building block for organic synthesis and drug discovery. Its unique arrangement of functional groups offers multiple sites for chemical modification, enabling the construction of complex molecular architectures and diverse compound libraries. This guide provides a comprehensive technical overview of Azepane-2,3-dione, synthesizing available data on its chemical structure, physicochemical properties, and chemical reactivity. Due to the limited direct literature on this specific isomer, this document leverages data from closely related azepane diones and established principles of organic chemistry to propose robust synthetic strategies and explore its potential applications.
Chemical Structure and Physicochemical Properties
Molecular Structure
Azepane-2,3-dione consists of a saturated seven-membered ring containing one nitrogen atom and two carbonyl groups at the C2 and C3 positions. The structure is formally a lactam (a cyclic amide) and an α-diketone. This α-dicarbonyl functionality is the primary determinant of its chemical reactivity, making the molecule susceptible to a range of nucleophilic attacks and condensation reactions. The conformational flexibility of the seven-membered ring allows it to adopt various low-energy conformations, which can be a critical factor in its interaction with biological targets.
Physicochemical Properties
Quantitative data for Azepane-2,3-dione is not extensively reported. The following table includes calculated properties based on its molecular formula and data from the closely related isomer, Azepane-2,5-dione, for comparison.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₂ | Calculated |
| Molecular Weight | 127.14 g/mol | Calculated[3] |
| CAS Number | Not assigned | - |
| IUPAC Name | Azepane-2,3-dione | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| XLogP3 (Predicted) | -1.1 | (Value for isomer Azepane-2,5-dione)[3] |
Synthesis of the Azepane-2,3-dione Scaffold
Synthetic Strategy: Oxidation of a Precursor
A robust and plausible synthetic route to Azepane-2,3-dione involves the oxidation of a readily accessible precursor, 3-hydroxyazepan-2-one. This strategy is a standard transformation in organic synthesis. The use of a mild and selective oxidizing agent, such as Dess-Martin periodinane (DMP), is ideal for converting the secondary alcohol to a ketone without over-oxidation or degradation of the lactam ring. This approach has been successfully applied to the synthesis of similar dione structures within azepane-based scaffolds.[4][5]
Experimental Protocol: Synthesis via Oxidation
This protocol describes a representative procedure for the synthesis of Azepane-2,3-dione from 3-hydroxyazepan-2-one.
Materials:
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3-hydroxyazepan-2-one (1.0 equivalent)
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Dess-Martin periodinane (DMP) (1.3 equivalents)[5]
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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2 M aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Deionized water
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Eluent (e.g., Methanol/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyazepan-2-one (1.0 equivalent) in anhydrous dichloromethane (DCM). The inert atmosphere is crucial to prevent moisture from deactivating the hygroscopic oxidizing agent.
-
Addition of Oxidant: Add Dess-Martin periodinane (1.3 equivalents) to the solution in one portion. DMP is chosen for its mild reaction conditions and high efficiency in oxidizing primary and secondary alcohols.[5]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (approx. 22 °C) for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Upon completion, quench the reaction by adding saturated NaHCO₃ solution followed by 2 M Na₂S₂O₃ solution.[4] The bicarbonate solution neutralizes the acetic acid byproduct of the reaction, while the thiosulfate solution reduces any remaining DMP and iodine species.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous phase and extract it three times with DCM to ensure complete recovery of the product.
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Washing and Drying: Combine all organic phases, wash with deionized water to remove residual salts, and then dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution to remove the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., 5%-10% methanol in ethyl acetate) to yield pure Azepane-2,3-dione.[4]
Synthesis Workflow Diagram```dot
Caption: Key reactive sites and derivatization pathways for Azepane-2,3-dione.
Applications in Medicinal Chemistry and Drug Development
A Versatile Synthetic Intermediate
Azepane-2,4-dione, a close isomer, is recognized as a versatile building block for creating diverse compound libraries. [4]By analogy, Azepane-2,3-dione serves as an equally, if not more, valuable precursor due to the unique reactivity of its α-dicarbonyl moiety. It enables the synthesis of complex, nitrogen-containing heterocycles that are difficult to access through other routes.
The Pharmacological Significance of the Azepane Scaffold
The azepane scaffold is a well-established "privileged structure" in drug discovery, known for its ability to bind to a wide range of biological targets. [4]Derivatives of the azepane ring have demonstrated a vast array of pharmacological activities, including:
-
Anti-cancer [1]* Anti-Alzheimer's [1][6]* Antimicrobial [6]* Anticonvulsant [1] The development of novel synthetic routes using building blocks like Azepane-2,3-dione is critical for expanding the chemical space around this important scaffold and discovering new therapeutic agents. [1]
Safety and Handling
Specific safety data for Azepane-2,3-dione is not available. However, based on the GHS hazard classifications for the isomer Azepane-2,5-dione, the compound should be handled with care. [3][7]
-
Hazard Statements (Predicted):
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H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * H335: May cause respiratory irritation. [3]* Precautions:
-
Work in a well-ventilated area or a chemical fume hood. [8] * Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [8][9] * Avoid breathing dust, fumes, or vapors. [8] * Avoid contact with skin and eyes. [8] * Wash hands thoroughly after handling. [8]
-
Conclusion
Azepane-2,3-dione is a functionalized heterocyclic compound with significant potential as a synthetic building block in medicinal chemistry and materials science. Its distinctive α-dicarbonyl lactam structure provides multiple reactive handles for constructing complex molecular architectures. While direct experimental data on this specific molecule is limited, established chemical principles and data from related isomers underscore its utility. The protocols and reactivity patterns outlined in this guide provide a solid foundation for researchers to synthesize, modify, and explore the applications of this promising scaffold in the ongoing quest for novel and effective therapeutic agents.
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